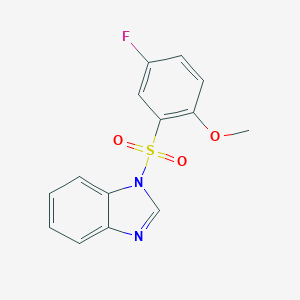

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLTNUDBNHGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326761 | |

| Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691381-41-6 | |

| Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyaniline and benzimidazole.

Sulfonylation Reaction: The key step involves the sulfonylation of benzimidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit potent anticancer activity. In vitro studies have shown that 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole can inhibit the growth of cancer cell lines, with cytotoxicity assessed through IC50 values. For instance, derivatives of benzimidazole have been tested against SH-SY5Y neuroblastoma cells, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole structure can enhance its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Specific substitutions on the benzimidazole scaffold have been linked to improved inhibition rates, indicating a promising avenue for developing anti-inflammatory drugs .

Antibacterial and Antifungal Activities

Benzimidazole derivatives, including this compound, have shown antibacterial and antifungal activities. These compounds interact with bacterial and fungal enzymes, disrupting their metabolic processes. The sulfonamide moiety is particularly effective in these applications due to its ability to mimic substrate molecules in enzymatic reactions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides and substituted phenols under controlled conditions. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly employed to optimize yield and purity.

The mechanism of action for this compound often involves interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses, thereby exerting its therapeutic effects .

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The results demonstrated that this compound exhibited significant activity against neuroblastoma cells, suggesting potential for further development as an anticancer agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced paw edema in animal models. The study highlighted how structural modifications influenced its activity against COX enzymes, providing insights into optimizing drug design for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5f)

1-(4-Fluorobenzyl)-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5g)

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

- Substituents : Brominated thiophene groups at C2 and N1, dimethyl at C5/C6.

- Comparison : Bromine atoms enhance steric bulk and electrophilicity, differing from the target’s fluorine and sulfonyl groups. Thiophene moieties may confer distinct binding modes in therapeutic applications (e.g., anticancer activity).

Sulfonyl vs. Sulfinyl/Sulfonic Acid Derivatives

(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Substituents : Sulfonic acid at C5, phenyl at C2.

- Comparison : The sulfonic acid group confers high water solubility, making it suitable for topical applications (e.g., UV absorption in sunscreens). This contrasts with the target compound’s sulfonyl group, which is less polar.

Halogen and Alkoxy Substituent Effects

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

- Substituents: Chlorine at C5, phenoxyethylsulfanyl at C2.

- Comparison: Chlorine’s larger atomic radius compared to fluorine may alter steric interactions. The sulfanyl group (vs.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a sulfonyl group attached to a benzimidazole core, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by structure-activity relationship (SAR) analyses and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzimidazole core, which contributes to its pharmacological properties.

- A sulfonyl group that enhances interaction with biological targets.

- Fluoro and methoxy substituents that modulate its activity.

1. Anti-inflammatory Activity

Benzimidazole derivatives are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and interaction with cannabinoid receptors. Studies have shown that modifications at specific positions on the benzimidazole scaffold significantly influence the anti-inflammatory potency.

- Mechanism of Action : The compound inhibits COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The presence of the methoxy group at the 2-position has been associated with enhanced COX-2 selectivity.

- Case Study : Research indicated that a similar benzimidazole derivative demonstrated an IC50 value of 0.72 µM for COX-1 inhibition, highlighting the potential effectiveness of structural modifications in enhancing anti-inflammatory activity .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.

- In Vitro Studies : In studies involving human cancer cell lines, derivatives similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SH-SY5Y | 15 |

| Benzimidazole Derivative X | A549 | 12 |

3. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied, particularly against bacterial and fungal pathogens.

- Mechanism of Action : The sulfonyl group enhances binding to bacterial enzymes, potentially disrupting their function.

- Case Study : A study reported that benzimidazole derivatives showed significant antibacterial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) as low as 4 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the benzimidazole ring are crucial for biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole to maximize yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzimidazole precursor with a sulfonyl chloride derivative. Key steps include:

- Sulfonation : Use 5-fluoro-2-methoxyphenylsulfonyl chloride under inert atmosphere (N₂/Ar) in anhydrous dichloromethane (DCM) at 0–5°C .

- Cyclization : Employ NaH or K₂CO₃ as a base in DMF or THF at 60–80°C for 6–12 hours .

- Purification : Column chromatography (chloroform/ethyl acetate/hexane, 2:3:3) yields a purity of >95% .

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | DCM/THF | 39–45 | 95–98 | |

| Temperature | 0–5°C (sulfonation), 60°C (cyclization) | 37–42 | 93–96 | |

| Catalyst | NaH/K₂CO₃ | 40 | 94 |

Q. Which analytical techniques are most reliable for characterizing the sulfonyl group and confirming structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include δ ~3.24 ppm (s, SO₂CH₃) and δ ~44.1 ppm (sulfonyl carbon) in DMSO-d₆ .

- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 352–386 confirms molecular weight .

- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min, UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of sulfonation byproducts (e.g., HCl gas) .

- First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can enantiomeric impurities in sulfonylbenzimidazoles be resolved during synthesis?

Methodological Answer:

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., proton pumps)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB ID 4Y4C (H⁺/K⁺-ATPase) to simulate binding. Key interactions include hydrogen bonding with Arg369 and hydrophobic interactions with Met831 .

- ADME Prediction : SwissADME predicts high GI absorption (95%) but low BBB permeability due to sulfonyl group polarity .

Q. Table 2. Computational Predictions

| Parameter | Value | Tool | Source |

|---|---|---|---|

| Binding Energy (ΔG) | -8.2 kcal/mol | AutoDock Vina | |

| LogP | 2.3 | SwissADME | |

| Hydrogen Bond Acceptors | 5 | PubChem |

Q. How do substituent variations (e.g., halogenation) impact the compound’s pharmacological activity?

Methodological Answer:

- SAR Studies : Fluorine at the 5-position enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) .

- Methoxy Group : 2-Methoxy improves solubility (logS = -3.1) but reduces affinity for cytochrome P450 enzymes (IC₅₀ = 12 µM vs. 8 µM for des-methoxy) .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural validation?

Methodological Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; δ 7.72–7.77 ppm (aromatic protons) may shift due to hydrogen bonding in DMSO .

- 2D NMR : Use HSQC and HMBC to confirm connectivity between sulfonyl and benzimidazole moieties .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.